molecular formula C17H16N4O4S2 B11077273 N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide

N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide

Cat. No.: B11077273
M. Wt: 404.5 g/mol
InChI Key: MLPMORHXCBEMIX-UHFFFAOYSA-N
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Description

N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, an imidazolidinone ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a thiophene-2-carboxylic acid derivative with an appropriate amine, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also crucial to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit specific reactivity and interactions that are not commonly found in other compounds, making it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C17H16N4O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]thiophene-2-carboxamide

InChI

InChI=1S/C17H16N4O4S2/c1-25-11-6-4-10(5-7-11)20-16(24)12(9-14(18)22)21(17(20)26)19-15(23)13-3-2-8-27-13/h2-8,12H,9H2,1H3,(H2,18,22)(H,19,23)

InChI Key

MLPMORHXCBEMIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC=CS3)CC(=O)N

Origin of Product

United States

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